REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[C:7]1=O)[CH2:13]2.[H][H]>[Pd].C(O)(=O)C>[CH:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH:7]1[NH:1][CH2:2][C:3]([OH:5])=[O:4])[CH2:13]2
|
Name
|
stainless steel
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
206.7 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was closed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was bubbled with dry nitrogen
|
Type
|
ADDITION
|
Details
|
Hydrogen was refilled whenever it
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered by suction
|
Type
|
CUSTOM
|
Details
|
to remove the solid Pd/C catalyst
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid and water
|
Type
|
WASH
|
Details
|
The crude product was washed with ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from a dilute aqueous solution
|
Type
|
CUSTOM
|
Details
|
A pure product was obtained
|
Type
|
CUSTOM
|
Details
|
after two recrystallization
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |